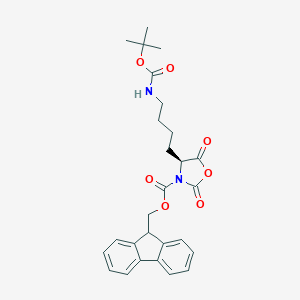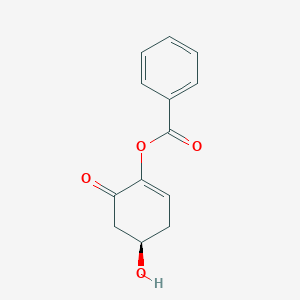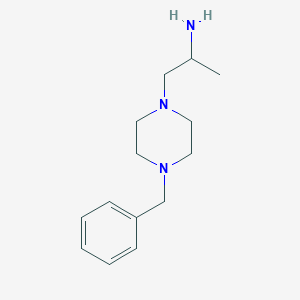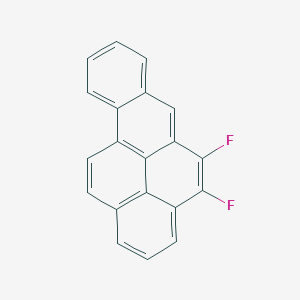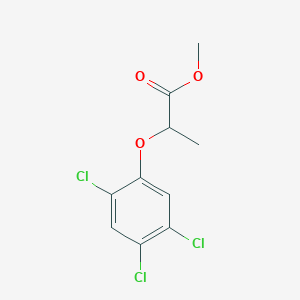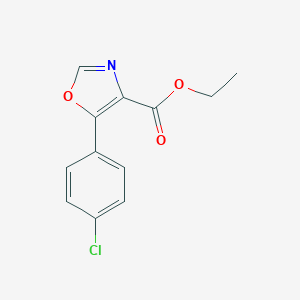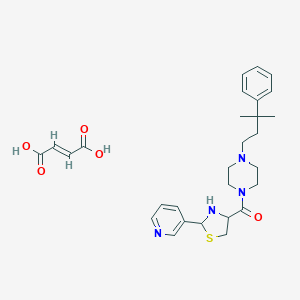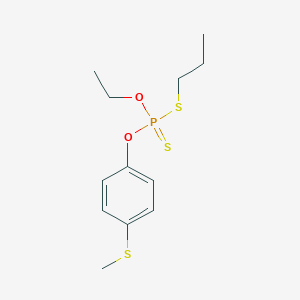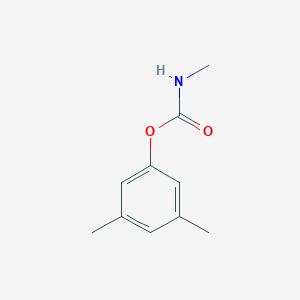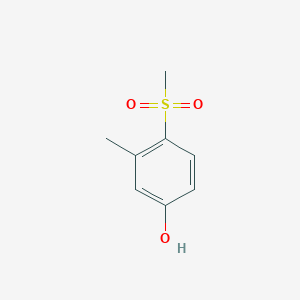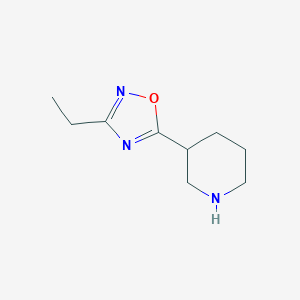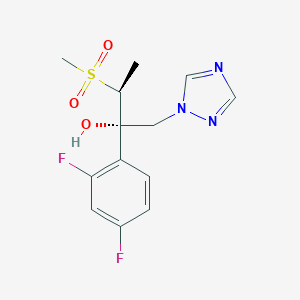
(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol, also known as fluconazole, is a triazole antifungal medication that is used to treat various fungal infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 306.3 g/mol. Fluconazole is a member of the azole family of antifungal drugs and is widely used in clinical practice due to its broad-spectrum activity against a range of fungal pathogens.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol involves inhibition of the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol. By inhibiting this enzyme, (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol disrupts the fungal cell membrane and leads to cell death.
Biochemical and Physiological Effects:
Fluconazole has been shown to have minimal toxicity and is generally well-tolerated in patients. However, it can interact with other medications and may cause liver toxicity in rare cases. It is also known to inhibit the metabolism of certain drugs, leading to potential drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
Fluconazole is widely used in laboratory experiments due to its broad-spectrum activity against a range of fungal pathogens. It is relatively easy to obtain and is available in both powder and solution form. However, it can be expensive and may not be suitable for all experiments due to its potential interactions with other drugs and its limited activity against some fungal pathogens.
Zukünftige Richtungen
Future research on (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol may focus on improving its efficacy against drug-resistant fungal pathogens, developing new formulations for improved drug delivery, and exploring its potential use in combination therapy with other antifungal drugs. Additionally, further studies may be needed to better understand the mechanisms of drug interactions and potential toxicity in certain patient populations.
Synthesemethoden
The synthesis of (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol involves a multi-step process that begins with the reaction of 2,4-difluorobenzyl bromide with 3-methylsulfonylpropene in the presence of a base to yield 2,4-difluorophenyl-3-methylsulfonylpropene. This intermediate is then reacted with 1,2,4-triazole in the presence of a Lewis acid catalyst to yield (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol. The final product is purified by recrystallization and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Fluconazole has been extensively studied for its antifungal activity against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. It has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. Fluconazole has also been studied for its potential use in combination therapy with other antifungal drugs to improve treatment outcomes and reduce the development of drug resistance.
Eigenschaften
CAS-Nummer |
134779-41-2 |
|---|---|
Produktname |
(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
Molekularformel |
C13H15F2N3O3S |
Molekulargewicht |
331.34 g/mol |
IUPAC-Name |
(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m0/s1 |
InChI-Schlüssel |
HFGZFHCWKKQGIS-ZANVPECISA-N |
Isomerische SMILES |
C[C@@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Kanonische SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Andere CAS-Nummern |
134779-41-2 |
Synonyme |
genaconazole Sch 39304 Sch 42426 Sch 42427 Sch-39304 Sch-42426 Sch-42427 SM 8668 SM-8668 threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



